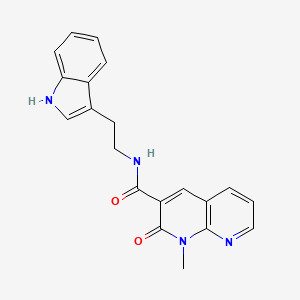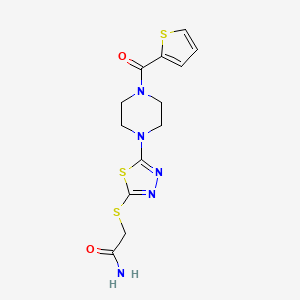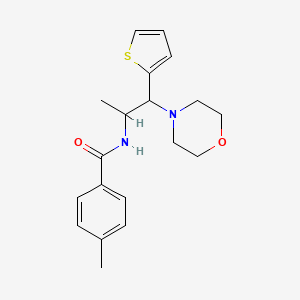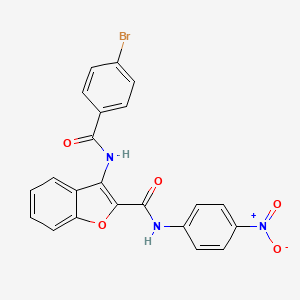
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Number: 361979-27-3 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 5-ethyl-6-phenyl-3(2H)-pyridazinone . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 200.24 .Applications De Recherche Scientifique
Antihypertensive Applications
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one derivatives have been synthesized and evaluated for their antihypertensive activities. Studies have shown that some of these compounds exhibit significant antihypertensive effects, suggesting potential applications in the treatment of high blood pressure (Siddiqui, Mishra, & Shaharyar, 2010); (Sharma, Verma, Sharma, & Prajapati, 2013); (Mishra, Siddiqui, Husain, Rashid, Prakash, Tailang, Kumar, & Srivastava, 2011).
Antibacterial Applications
Research has also been conducted on novel derivatives of this compound for antibacterial activities. These studies have led to the creation of compounds with potential applications in combating bacterial infections (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of this compound in various solvents have been studied. These studies are crucial for understanding its behavior in different environments, which is essential for its application in pharmaceutical formulations (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Corrosion Inhibition
Research has identified certain derivatives of this compound as effective corrosion inhibitors. This indicates potential industrial applications, particularly in the prevention of metal corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical and pharmacokinetic parameters of pyridazinone derivatives have been studied and found to be promising .
Result of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature, suggesting it has good stability under normal environmental conditions .
Propriétés
IUPAC Name |
4-ethyl-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIHHHKZBNQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



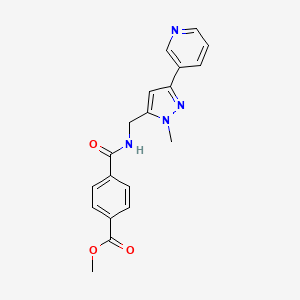
![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
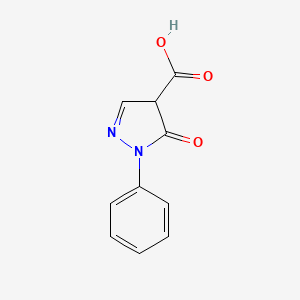
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
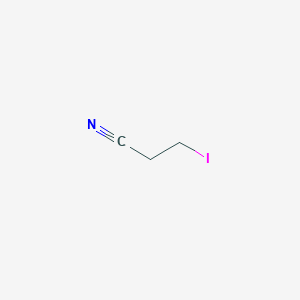
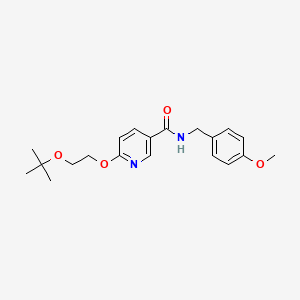
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
